molecular formula C12H15N3O B1491608 2-(Piperidin-4-ylmethoxy)nicotinonitrile CAS No. 1249272-96-5

2-(Piperidin-4-ylmethoxy)nicotinonitrile

Cat. No.: B1491608
CAS No.: 1249272-96-5
M. Wt: 217.27 g/mol
InChI Key: CIGPIHJXEJNRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylmethoxy)nicotinonitrile hydrochloride (CAS 1420832-80-9) is a high-purity chemical compound supplied for scientific research and development. With a molecular formula of C12H16ClN3O and a molecular weight of 253.73 g/mol, this nicotinonitrile (cyanopyridine) derivative is part of a critically important class of heterocyclic compounds in medicinal chemistry . The core pyridine structure is a fundamental pharmacophore found in a vast array of bioactive molecules and approved drugs, making this compound a valuable building block for the synthesis of novel molecules . This compound is part of a structurally similar family of reagents, such as 2-(Piperidin-4-ylmethoxy)isomicotinonitrile hydrochloride (CAS 2097936-58-6), which are widely used in scientific investigations . Its primary research application lies in the field of oncology, particularly in the discovery and development of new therapeutic agents. Nicotinonitrile derivatives have demonstrated significant potential as potent cytotoxicity inducers against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . One of the key molecular mechanisms of action identified for related cyanopyridine structures is the inhibition of PIM-1 kinase, a serine/threonine kinase that is overexpressed in numerous hematologic and epithelial malignancies . By interfering with PIM-1 enzymatic activity, these compounds can activate apoptotic cell death, impede cell proliferation, and arrest the cell cycle, making them attractive lead compounds for chemotherapeutic development . Beyond oncology, the nicotinonitrile scaffold is also being explored for other bioactivities. Research indicates that certain derivatives exhibit promising molluscicidal activity against agricultural pests , as well as antimicrobial and antiviral properties, highlighting the versatility of this chemical class in life science research . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-2,5,10,14H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGPIHJXEJNRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Compound Name Substituents Key Properties/Activities Reference
2-(Piperidin-4-ylmethoxy)nicotinonitrile Piperidin-4-ylmethoxy (position 2) Moderate solubility, potential CNS activity
2-Methoxy-4,6-diphenylnicotinonitrile Methoxy (position 2), phenyl (4,6) Orthorhombic crystal system, CH–π/π–π interactions
Compound XLII (Patel et al.) Indole, bromophenyl (positions 4,6) Anticancer activity (IC₅₀ < Methotrexate)
6-(5-Bromobenzofuran-2-yl) derivatives Benzofuran, bromo, methylthio (positions 6) Anticancer activity via kinase inhibition
  • Piperidine vs. Methoxy/Phenyl Groups: The piperidine group in the target compound enhances water solubility compared to the hydrophobic phenyl groups in 2-methoxy-4,6-diphenylnicotinonitrile. However, the latter’s aromatic stacking interactions (π–π, CH–π) may improve crystallinity and stability .
  • Indole vs. Piperidine : Compound XLII’s indole moiety confers potent anticancer activity but may reduce solubility compared to the piperidine group, which balances lipophilicity and solubility .

Pharmacological Activity Trends

Nicotinonitrile derivatives with electron-withdrawing groups (e.g., nitrile, bromo) often exhibit enhanced anticancer activity by targeting kinase pathways or DNA topoisomerases . For example:

  • Compound XLII : IC₅₀ values against breast cancer cell lines (MCF-7) were 12.3 µM, outperforming other derivatives but less potent than methotrexate (IC₅₀: 5.8 µM) .
  • Benzofuran Derivatives : Demonstrated IC₅₀ values of 8–15 µM in leukemia models, attributed to bromine’s electron-withdrawing effects enhancing DNA intercalation .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Piperidin-4-ylmethoxy)nicotinonitrile generally involves two main stages:

  • Stage 1: Preparation of a suitable nicotinonitrile intermediate bearing a leaving group or reactive handle at the 2-position (e.g., 2-hydroxynicotinonitrile or 2-halonicotinonitrile).
  • Stage 2: Introduction of the piperidin-4-ylmethoxy group via nucleophilic substitution or coupling with piperidine derivatives.

This approach leverages the nucleophilicity of the piperidin-4-ylmethoxy moiety to displace a leaving group on the nicotinonitrile ring or to form an ether linkage.

Detailed Preparation Method

Synthesis of this compound via Nucleophilic Substitution

A common method involves the reaction of 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) with 4-piperidinemethanol or its derivatives under basic conditions to form the ether linkage.

  • Reaction conditions:

    • Base: Potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK)
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution
    • Time: Several hours (typically 6–12 h)
  • Mechanism: The piperidin-4-ylmethanol acts as a nucleophile, attacking the electrophilic 2-position on the nicotinonitrile ring, displacing the halide and forming the ether bond.

Hydrogenation and Reduction Steps (If Required)

In cases where the piperidine ring is introduced via reductive amination or requires protection/deprotection steps, catalytic hydrogenation may be employed:

  • Catalyst: 10% Pd/C or Raney nickel
  • Pressure: 10–40 kg/cm² hydrogen pressure
  • Temperature: 40–60 °C
  • Duration: 8–36 hours

This step ensures the reduction of intermediates to the desired piperidinyl derivatives with high yield and purity.

Representative Experimental Procedure (Adapted from Patent CN105777615A)

Step Reagents and Conditions Description Yield (%)
1 1-Benzyl-4-piperidone + Morpholine, toluene, 110 °C, 2 h Formation of 4-(1-benzylpiperidin-4-yl) morpholine intermediate 87–89
2 Hydrogenation with Raney Ni, 50 °C, 10 kg/cm², 36 h Reduction of intermediate -
3 Treatment with HCl, ethanol, cooling, filtration Isolation of 4-(1-benzylpiperidin-4-yl) morpholine dihydrochloride 87–89
4 Reaction with potassium carbonate in t-butanol, pH > 11, 60 °C, 30 min Deprotection and formation of 4-morpholinopiperidine 89–92

This method illustrates the preparation of piperidine derivatives structurally related to this compound, emphasizing the use of hydrogenation and pH control to optimize yield and purity.

Alternative Synthetic Routes

Coupling via Alkyl Halides

Some literature reports the synthesis of nicotinonitrile derivatives bearing methoxy substituents coupled with alkyl halides containing piperidine rings. This involves:

  • Generation of the methoxy-nicotinonitrile intermediate
  • Reaction with piperidin-4-ylmethyl halides under basic conditions
  • Purification by recrystallization or chromatography

This approach allows for structural diversity by varying the alkyl halide.

Data Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 2-halonicotinonitrile or 2-hydroxynicotinonitrile Commercially available or synthesized
Nucleophile 4-piperidinemethanol or piperidin-4-ylmethyl halide Acts as nucleophile for substitution
Base K2CO3, t-BuOK Maintains basic pH for substitution
Solvent DMF, DMSO, toluene, t-butanol Polar aprotic solvents preferred
Temperature 60–120 °C Elevated temperature accelerates reaction
Catalyst (if hydrogenation) 10% Pd/C, Raney Ni For reduction steps
Pressure (hydrogenation) 10–40 kg/cm² Applied for catalytic hydrogenation
Reaction time 8–36 hours Depends on step and scale
Yield 87–92% High yields reported in literature

Research Findings and Notes

  • The preparation of piperidinyl nicotinonitriles requires careful control of pH and temperature to optimize substitution and avoid side reactions.
  • Hydrogenation steps are critical when intermediates contain protective groups or unsaturated bonds.
  • The use of Raney nickel and Pd/C catalysts under pressure enables efficient reduction with high selectivity.
  • Purification typically involves crystallization from ethanol or filtration after acid-base treatment.
  • The described methods offer scalable and reproducible routes suitable for pharmaceutical or material science applications.

Q & A

Q. What synthetic methodologies are recommended for 2-(Piperidin-4-ylmethoxy)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis of nicotinonitrile derivatives often employs multi-component reactions (MCRs) or cyclization strategies. For example:

  • Multi-component domino reactions (e.g., Michael addition followed by cyclization) can efficiently assemble the pyridine core. A reported protocol involves reacting aldehydes with β-ketonitriles in the presence of ammonium acetate under reflux conditions .
  • Cyclization of α,β-unsaturated intermediates (e.g., using ethyl cyanoacetate as a nucleophile) is another viable route, as demonstrated in the synthesis of structurally analogous 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points.
  • Adjust stoichiometry of ammonium acetate (typically 1.5–2.0 equivalents) to balance yield and purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Key Characterization Methods :

  • NMR Spectroscopy :
    • 1H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 6.5–8.5 ppm, splitting depends on substitution pattern).
  • Piperidine methoxy protons (δ 3.0–4.0 ppm, multiplet).
  • Nitrile group does not protonate but influences neighboring shifts .
    • 13C NMR : Nitrile carbon appears at ~115–120 ppm; piperidine carbons resonate between 20–50 ppm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify the nitrile and piperidine moieties.
  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient for purity analysis (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in cancer or antimicrobial models?

Methodological Framework :

  • In vitro cytotoxicity :
    • Use MTT assays on cancer cell lines (e.g., DU-145 prostate cancer) with 1–100 µM dosing. Include positive controls (e.g., paclitaxel) and measure IC50 values .
    • Assess selectivity via parallel testing on non-cancerous cells (e.g., HEK293).
  • Antimicrobial screening :
    • Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .
  • Mechanistic studies :
    • Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
    • Perform molecular docking to predict interactions with targets like β3-adrenoreceptors or kinase enzymes .

Q. How can structural contradictions in structure-activity relationship (SAR) data be resolved for nicotinonitrile derivatives?

Strategies for SAR Analysis :

  • Orthogonal substitution : Systematically vary substituents on the piperidine and pyridine rings to isolate electronic vs. steric effects. For example:
    • Replace the methoxy group with halogen or alkyl groups to assess hydrophobicity .
    • Modify the piperidine ring (e.g., fluorination) to study conformational flexibility .
  • Crystallography : Obtain X-ray structures to resolve ambiguities in regiochemistry or stereochemistry.
  • Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity .

Q. What computational approaches are effective in predicting the pharmacokinetic and target-binding properties of this compound?

Recommended Workflow :

  • ADMET Prediction :
    • Use SwissADME or ADMETlab 2.0 to estimate solubility, permeability (LogP), and CYP450 interactions.
    • Prioritize derivatives with LogP < 3.5 and high topological polar surface area (TPSA > 60 Ų) for improved bioavailability .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to proposed targets (e.g., β3-adrenoreceptors) over 100 ns to assess stability of ligand-receptor complexes.
    • Analyze key interactions (e.g., hydrogen bonds with Thr164 or hydrophobic contacts with Phe89) .

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